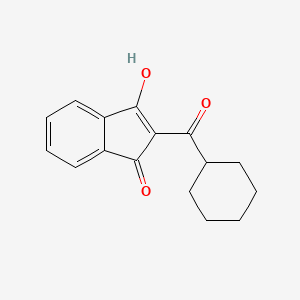
3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMPC is a versatile material used in various scientific research. Its diverse applications range from pharmaceutical studies to organic synthesis. It is a hygroscopic, white to off-white crystalline solid .
Synthesis Analysis
DMPC is commercially available and is often used as an industrial and research organic chemical reagent . It is a representative and commercially important member of the class of nitrogen mustard-type compounds .Molecular Structure Analysis
The linear formula for DMPC is (CH3)2N(CH2)3Cl · HCl . The molecular weight is 158.07 .Chemical Reactions Analysis
DMPC is an alkylating agent . It was found to be mutagenic in Salmonella strains TA1535 and 1537 both with and without metabolic activation and in TA100 with activation .Physical And Chemical Properties Analysis
DMPC is a hygroscopic, white to off-white crystalline solid . It has a melting point of 140-143 °C .Applications De Recherche Scientifique
Treatment of Diabetes with Metahexamide
Metahexamide, a drug with a hypoglycemic effect, was studied for its effectiveness in diabetic patients, showing potential in diabetes management due to its rapid absorption and slow excretion compared to similar drugs (Pollen et al., 1960).
Environmental Presence of Perfluorinated Compounds
A study developed a high-throughput method for detecting trace levels of 13 perfluorochemicals (PFCs) in human serum and milk, revealing widespread human exposure to these compounds (Kuklenyik et al., 2004).
Vasopressin Antagonist in Hyponatremia
Research on the non-peptide V2 arginine vasopressin (AVP) antagonist OPC-31260 showed it effectively increases urine volume and improves hyponatremia in patients, highlighting its therapeutic potential (Saito et al., 1997).
Exposure to Pyrethroid Insecticides
A study assessed the exposure of flight attendants to pyrethroid insecticides on commercial flights, finding elevated urinary metabolite levels in attendants on planes that had been disinsected, suggesting occupational exposure risks (Wei et al., 2012).
Environmental and Health Monitoring
Another investigation into perfluorooctanesulfonate (PFOS) and related fluorochemicals across various countries revealed widespread environmental exposure, with PFOS being the predominant compound found in human blood samples. This underscores the need for monitoring human exposure to these chemicals globally (Kannan et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
DMPC is a widely used chemical and is a representative and commercially important member of the class of nitrogen mustard-type compounds . Its diverse applications in various scientific research, including pharmaceutical studies and organic synthesis, suggest that it will continue to be an essential component in cutting-edge research.
Propriétés
IUPAC Name |
3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O2S/c1-21(2)14-7-5-13(6-8-14)4-3-11-20-24(22,23)15-9-10-17(19)16(18)12-15/h5-10,12,20H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJWBXXNEORJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2823955.png)
![8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B2823956.png)
![Ethyl 2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2823957.png)
![3-(4-Chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823958.png)
![2-Chloro-N-[[1-(hydroxymethyl)-6-oxabicyclo[3.2.1]octan-5-yl]methyl]acetamide](/img/structure/B2823959.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2823964.png)


![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2823971.png)
![N-[2-(2,2-Difluoroethoxy)-5-methylsulfonylphenyl]prop-2-enamide](/img/structure/B2823972.png)
![Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate](/img/structure/B2823973.png)
![1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2823974.png)
![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2823975.png)